Methyl 4-chloro-2-iodobenzoate
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Overview
Description
“Methyl 4-chloro-2-iodobenzoate” is an organic compound . It is the methyl ester of 4-chloro-2-iodobenzoic acid .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-2-iodobenzoate” consists of a benzene ring substituted with a methyl ester group, a chlorine atom, and an iodine atom .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-chloro-2-iodobenzoate” are not available in the search results, similar compounds like Methyl 4-iodobenzoate and Methyl 2-iodobenzoate are known to undergo various reactions. For instance, Methyl 4-iodobenzoate can undergo coupling reactions , and Methyl 2-iodobenzoate can undergo cobalt-catalyzed cyclization with aldehydes .Scientific Research Applications
Preparation of Nonracemic Iodocyclohexene Carboxylate Intermediate
The microbial dihydroxylation of methyl 2-iodobenzoate forms a nonracemic iodocyclohexene carboxylate intermediate . This intermediate forms the precursor for preparing kibdelone C .
Preparation of N-substituted 4-methylene-3,4-dihydro-1 (2 H)-isoquinolin-1-ones
“Methyl 2-iodobenzoate” may be used in the preparation of N-substituted 4-methylene-3,4-dihydro-1 (2 H)-isoquinolin-1-ones .
Development of Organic Ion Batteries
Reversible anion insertion in molecular phenothiazine-based redox-active positive material for organic ion batteries has been reported . The increasing demand for rechargeable batteries induces the development of greener and better devices .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . These reactions can lead to the formation of new compounds, which could potentially interact with biological targets in unique ways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially influencing its bioavailability and distribution within the body.
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-2-iodobenzoate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that exposure to light, moisture, or extreme temperatures could potentially affect the compound’s stability and efficacy.
properties
IUPAC Name |
methyl 4-chloro-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEFZJXZNVTFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-iodobenzoate |
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